molecular formula C9H10BF3O3 B1417898 4-Ethoxy-3-trifluoromethylphenylboronic acid CAS No. 871329-83-8

4-Ethoxy-3-trifluoromethylphenylboronic acid

Cat. No.: B1417898
CAS No.: 871329-83-8
M. Wt: 233.98 g/mol
InChI Key: SHCPXHBLEGXHIV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-trifluoromethylphenylboronic acid is an organoboron compound with the molecular formula C9H10BF3O3. It is a white to almost white powder or crystalline solid. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-trifluoromethylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-ethoxy-3-trifluoromethylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium acetate and a ligand such as triphenylphosphine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-trifluoromethylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Esterification: Reaction with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Esterification: Alcohols (e.g., methanol) in the presence of acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

4-Ethoxy-3-trifluoromethylphenylboronic acid is widely used in scientific research due to its versatility:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to the bioactive properties of boronic acids.

    Medicine: Exploration as a building block for pharmaceuticals, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-trifluoromethylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethoxyphenylboronic acid
  • 4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Trifluoromethoxyphenylboronic acid

Uniqueness

4-Ethoxy-3-trifluoromethylphenylboronic acid is unique due to the presence of both ethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity in coupling reactions and its potential as a building block in drug discovery and material science.

Properties

IUPAC Name

[4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCPXHBLEGXHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659395
Record name [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-83-8
Record name B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-bromo-1-ethoxy-3-trifluoromethyl-benzene (21.25 g, 90.8 mmol) in dry tetrahydrofuran (120 ml) was purged with nitrogen, cooled to −78° C. and BuLi (2.5 M solution in hexanes, 39.96 ml, 99.9 mmol) added dropwise maintaining a temperature below −70° C. The mixture was stirred for 5 minutes before addition of triisopropyl borate (17.9 g, 95.36 mmol) in one portion. Stirring was continued at −78° C. for 30 minutes before allowing to come to room temperature. The reaction was quenched by addition of 10 ml of acetic acid dissolved in 150 ml water before concentration under reduced pressure to remove tetrahydrofuran. The precipitate was collected by filtration, dissolved in ethyl acetate and dried over sodium sulfate. Purification was achieved by recrystalisation from ethyl acetate/hexane mixtures to afford 4-ethoxy-3-trifluoromethylphenylboronic acid (10 g). 1H NMR (DMSOd6): δ 8.08 (s, 1H) 8.01 (d, 1H) 7.2 (d, 1H) 4.18 (q, 2H) 1.34 (t, 3H).
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
39.96 mL
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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